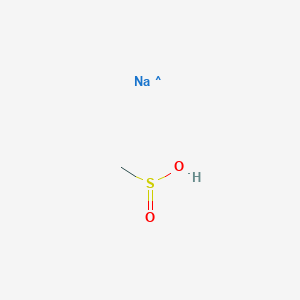

Methanesulfinic acid sodium

Numéro de catalogue B8724439

Poids moléculaire: 103.10 g/mol

Clé InChI: RHDUOFVTCTUTFX-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07812159B2

Procedure details

A stirred mixture of sodium methane sulfinic acid (51.0 g, 4.009 equivalents), 4-bromo-2-fluorophenol (23.8 g, 1.000 equivalent), copper(I) trifluoromethanesulfonate benzene complex (6.28 g, 0.1001 equivalents), N,N′-dimethylethylenediamine (DMEDA, 2.2 g, 0.2003 equivalents), and dimethylsulfoxide (DMSO, 104 g) was heated under nitrogen at 130°-135° C. for 18 hours. Substantially all of the DMSO solvent was then removed from the reaction mixture by rotary evaporation at 1 torr with a 120° C. oil bath. To the brown oily distillation residue were added ethyl acetate (90 g) and water (100 g). After the resulting mixture had been heated and agitated to facilitate dissolution of the reaction mixture in the two liquid phases, it was filtered through a coarse sintered glass filter funnel containing a Whatman filter paper disc and 30 g of Celite. Addition of concentrated aqueous HCl (20 g) to the filtrate lowered the pH of the aqueous phase to less than 3. The phases were separated, and the aqueous phase was extracted two more times with ethyl acetate (90 g each). The combined organic phases were extracted with three 100-gram-portions of 1 M aqueous NaOH to extract the sodium salt of the phenoxide product into the aqueous phase. The aqueous phases were combined, acidified with cooling and concentrated aqueous HCl (40 g) to a pH less than 3, and then extracted with four 90-gram-portions of ethyl acetate to return the product as the free phenol to the organic phase. The organic phases were combined, dried over magnesium sulfate (15 grams), filtered, and concentrated by rotary evaporation at reduced pressure to provide product (4) (16.6 g, 70% yield) as a clear orange to brown oil, which solidified on standing.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2]([OH:4])=[O:3].[Na].Br[C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([F:14])[CH:8]=1.CNCCNC>CS(C)=O>[F:14][C:9]1[CH:8]=[C:7]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:12]=[CH:11][C:10]=1[OH:13] |f:0.1,^1:4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)O.[Na]

|

|

Name

|

|

|

Quantity

|

23.8 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)O)F

|

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CNCCNC

|

|

Name

|

|

|

Quantity

|

104 g

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated under nitrogen at 130°-135° C. for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Substantially all of the DMSO solvent was then removed from the reaction mixture by rotary evaporation at 1 torr with a 120° C. oil bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the brown oily distillation residue were added ethyl acetate (90 g) and water (100 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the resulting mixture had been heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution of the reaction mixture in the two liquid phases, it

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a coarse sintered glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a Whatman filter paper disc and 30 g of Celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of concentrated aqueous HCl (20 g) to the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted two more times with ethyl acetate (90 g each)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic phases were extracted with three 100-gram-portions of 1 M aqueous NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract the sodium salt of the phenoxide product into the aqueous phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

concentrated aqueous HCl (40 g) to a pH less than 3, and then extracted with four 90-gram-portions of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate (15 grams)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=C1)S(=O)(=O)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.6 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |